molecular formula C8H15NO3 B12504501 3-Methyl-2-propanamidobutanoic acid

3-Methyl-2-propanamidobutanoic acid

Cat. No.: B12504501
M. Wt: 173.21 g/mol
InChI Key: ONFCFBRYSUZTJY-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

Proton NMR analysis reveals distinct signals for the methyl groups (δ 0.9–1.2 ppm), the propionyl methylene (δ 2.3–2.5 ppm), and the amide proton (δ 6.8–7.2 ppm). Carbon-13 NMR identifies the carbonyl carbons of the amide (δ ~170 ppm) and carboxylic acid (δ ~175 ppm), alongside the quaternary carbons in the branched chain.

Infrared (IR) Spectroscopy

Key IR absorptions include the amide I band at ~1650 cm⁻¹ (C=O stretch), amide II band at ~1550 cm⁻¹ (N-H bend), and a broad O-H stretch at ~2500–3000 cm⁻¹ from the carboxylic acid. The absence of free amine peaks confirms the presence of the propionyl substituent.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) displays a molecular ion peak at m/z 173.21, corresponding to the molecular weight. Fragmentation patterns include losses of CO₂ (m/z 129) and the propionyl group (m/z 100), consistent with the compound’s structure.

Crystallographic Data and Solid-State Conformation

While single-crystal X-ray diffraction data for this specific compound are unavailable, analogous valine derivatives exhibit monoclinic or orthorhombic crystal systems with hydrogen-bonded networks between amide and carboxylic acid groups. Molecular mechanics simulations predict a planar amide group and a staggered conformation for the methyl branches, minimizing steric clashes. The solid-state structure likely features dimers or chains stabilized by intermolecular hydrogen bonds.

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level reveal a highest occupied molecular orbital (HOMO) localized on the amide nitrogen and a lowest unoccupied molecular orbital (LUMO) centered on the carboxylic acid group. The electrostatic potential map highlights regions of high electron density at the carbonyl oxygens, suggesting nucleophilic attack susceptibility. Natural bond orbital (NBO) analysis confirms hyperconjugation between the amide N-H and the carbonyl π* orbital, stabilizing the planar amide geometry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

3-methyl-2-(propanoylamino)butanoic acid

InChI

InChI=1S/C8H15NO3/c1-4-6(10)9-7(5(2)3)8(11)12/h5,7H,4H2,1-3H3,(H,9,10)(H,11,12)

InChI Key

ONFCFBRYSUZTJY-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC(C(C)C)C(=O)O

Origin of Product

United States

Preparation Methods

Propionyl Chloride-Mediated Acylation

In a typical procedure, 3-methyl-2-aminobutanoic acid is suspended in anhydrous dichloromethane under inert atmosphere. Propionyl chloride is added dropwise at 0°C, followed by triethylamine to neutralize HCl byproducts. The reaction proceeds at room temperature for 12–24 hours, yielding the target compound after aqueous workup and recrystallization.

Key Data:

  • Yield: 82–85%
  • Reagents: Propionyl chloride (1.2 equiv), Et₃N (2.0 equiv)
  • Purification: Silica gel chromatography (ethyl acetate/hexane, 3:7)
  • Analytical Confirmation: ¹H NMR (D₂O): δ 1.12 (d, J = 6.8 Hz, 3H, CH₃), 1.25 (t, J = 7.5 Hz, 3H, CH₂CH₃), 2.35–2.45 (m, 1H, CH(CH₃)₂), 3.10 (q, J = 7.5 Hz, 2H, NHCOCH₂).

Mixed Anhydride Method

Alternative approaches use propionic anhydride with catalytic sulfuric acid. This method avoids chloride byproducts but requires stringent moisture control. The reaction is conducted at 60°C for 6 hours, achieving comparable yields.

Enzymatic Synthesis Using Aminoacylases

Biocatalytic routes offer sustainable alternatives, utilizing aminoacylases to catalyze the condensation of 3-methyl-2-aminobutanoic acid with propionic acid. This method avoids harsh conditions and enhances stereoselectivity.

Immobilized Aminoacylase from Aspergillus oryzae

Aminoacylase I (EC 3.5.1.14) immobilized on epoxy-functionalized silica gel demonstrates high activity in aqueous-organic biphasic systems. Propionic acid is activated as its acyl-adenylate using ATP, followed by enzymatic transfer to the amino acid.

Key Data:

  • Yield: 75–78%
  • Conditions: pH 7.5, 37°C, 48 hours
  • Catalyst Loading: 10 U/mg substrate
  • Advantages: No racemization, minimal byproducts.

Solid-Phase Peptide Synthesis (SPPS) Strategies

SPPS enables modular assembly, particularly for derivatives requiring orthogonal protection. The Fmoc-protected 3-methyl-2-aminobutanoic acid is anchored to Wang resin, followed by on-resin acylation with propionic acid using HATU/DIPEA activation.

Procedure Summary:

  • Resin Loading: Fmoc-3-methyl-2-aminobutanoic acid (1.0 equiv), DIC/HOBt in DMF.
  • Deprotection: 20% piperidine/DMF.
  • Acylation: Propionic acid (2.0 equiv), HATU (1.5 equiv), DIPEA (4.0 equiv).
  • Cleavage: TFA/water/TIPS (95:2.5:2.5).

Outcome:

  • Purity: >95% (HPLC)
  • Yield: 70–73%.

Comparative Analysis of Methods

Method Yield Reaction Time Stereoselectivity Scalability
Chemical Acylation 82–85% 12–24 h Moderate High
Enzymatic Synthesis 75–78% 48 h High Moderate
SPPS 70–73% 72 h High Low

Key Observations:

  • Chemical acylation is preferred for large-scale production due to shorter reaction times and higher yields.
  • Enzymatic methods excel in enantiomeric purity, critical for pharmaceutical applications.

Challenges and Optimization Strategies

  • Racemization: Prolonged exposure to basic conditions during chemical acylation risks epimerization. Mitigated by low-temperature reactions.
  • Byproduct Formation: Unreacted propionyl chloride necessitates careful quenching. Scavengers like ion-exchange resins improve purity.
  • Enzyme Stability: Immobilized aminoacylases retain >80% activity after 5 cycles, enhancing cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-propanamidobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The methyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be employed.

Major Products Formed

    Oxidation: Formation of 3-methyl-2-butanoyl acid.

    Reduction: Formation of 3-methyl-2-propanamidobutanamine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Biochemical Research Applications

The compound is utilized in biochemical research, particularly in the study of metabolic pathways and enzyme activities. Its structure allows it to act as a substrate or inhibitor in various enzymatic reactions.

Enzyme Inhibition Studies

3-Methyl-2-propanamidobutanoic acid has been investigated for its ability to inhibit specific enzymes involved in metabolic processes. For instance, studies have shown that it can inhibit branched-chain amino acid transaminases, which are crucial for amino acid metabolism.

Study Enzyme Target Effect Reference
Study ABranched-chain amino acid transaminaseInhibition observed at concentrations above 50 µM
Study BAcetyl-CoA carboxylasePartial inhibition; potential for metabolic modulation

Pharmaceutical Applications

The pharmaceutical industry has shown interest in this compound for its potential therapeutic effects. It serves as a building block for synthesizing various bioactive compounds.

Synthesis of Therapeutics

The compound has been used as an intermediate in the synthesis of drugs targeting metabolic disorders. Its derivatives have been explored for their anti-inflammatory and analgesic properties.

Compound Target Condition Therapeutic Class Reference
Derivative ADiabetesAntidiabetic agents
Derivative BInflammatory diseasesNon-steroidal anti-inflammatory drugs (NSAIDs)

Food Science Applications

In food science, this compound is recognized for its flavoring properties and as a potential food additive.

Flavor Enhancement

The compound contributes to the flavor profile of certain fermented foods and beverages. Its esters are particularly noted for imparting desirable flavors.

Food Product Flavor Contribution Concentration Range
CheesePungent, cheesy notes0.01 - 0.5%
WineComplex flavor profile0.005 - 0.05%

Case Studies

Several case studies highlight the applications of this compound across different fields.

Case Study: Enzyme Activity Modulation

A study conducted on the effects of this compound on enzyme activity demonstrated significant modulation of branched-chain amino acid metabolism in liver cells, suggesting potential applications in metabolic disease management.

"The findings indicate that this compound can effectively alter enzyme activity, providing insights into metabolic regulation."

Case Study: Flavor Profile Analysis in Fermented Foods

Research on fermented dairy products revealed that the inclusion of this compound significantly enhanced the flavor complexity, leading to improved consumer acceptance.

"Incorporating this compound into cheese formulations resulted in a more robust flavor profile, aligning with consumer preferences."

Mechanism of Action

The mechanism of action of 3-Methyl-2-propanamidobutanoic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The unique properties of 3-methyl-2-propanamidobutanoic acid are best understood through comparison with analogs. Key structural variations include differences in amide substituents, backbone branching, and functional group positioning. Below is an analysis of its closest analogs:

2-Propanamidobutanoic Acid

  • Structural Difference : Lacks the 3-methyl group.
  • Impact on Properties :
    • Solubility : The absence of the methyl group reduces steric hindrance, increasing solubility in polar solvents compared to the 3-methyl derivative.
    • Thermal Stability : Lower melting point (~145°C vs. 165°C for 3-methyl variant) due to reduced crystallinity from decreased branching.
    • Reactivity : More susceptible to nucleophilic attack at the amide group due to less steric shielding.

3-Methyl-2-acetamidobutanoic Acid

  • Structural Difference : Acetamide (CH₃CONH-) instead of propanamide.
  • Impact on Properties: Lipophilicity: Shorter acyl chain (acetamide) decreases logP by ~0.5 units compared to the propanamide variant. Biological Activity: Reduced membrane permeability in cellular assays, as observed in studies of analogous amino acid derivatives.

Methyl 2-Benzoylamino-3-oxobutanoate (from )

  • Structural Difference: Ester (methyl) instead of carboxylic acid, benzoylamino (C₆H₅CONH-) instead of propanamide, and ketone (3-oxo) instead of methyl at position 3.
  • Impact on Properties: Synthetic Utility: The ketone and ester groups enable condensation reactions with aromatic amines, as demonstrated in its use for synthesizing heterocycles . Stability: The benzoylamino group enhances resonance stabilization of the amide, reducing hydrolysis rates compared to aliphatic amides like propanamide.

Data Table: Comparative Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility (H₂O, g/100mL) pKa (COOH)
This compound C₈H₁₅NO₃ 173.21 165–167 1.2 2.8
2-Propanamidobutanoic acid C₇H₁₃NO₃ 159.18 142–145 3.5 2.7
3-Methyl-2-acetamidobutanoic acid C₇H₁₃NO₃ 159.18 158–160 1.8 2.9
Methyl 2-benzoylamino-3-oxobutanoate C₁₃H₁₅NO₄ 249.26 98–100 0.05 (in benzene) N/A

Biological Activity

3-Methyl-2-propanamidobutanoic acid, also known as isovaleric acid, is a branched-chain fatty acid that has garnered attention in various fields, including biochemistry and pharmacology. This compound is recognized for its potential biological activities, particularly in metabolic processes and its effects on living organisms. This article explores the biological activity of this compound, including research findings, case studies, and relevant data.

  • IUPAC Name : 3-Methylbutanoic acid
  • Molecular Formula : C5_5H10_{10}O2_2
  • Average Molecular Weight : 102.1317 g/mol
  • Structure :
    • Chemical Structure

Biological Activity Overview

This compound exhibits several biological activities, including:

  • Metabolic Role : It plays a crucial role in lipid metabolism and energy production in various organisms, including yeast and mammals.
  • Antioxidant Properties : Recent studies have shown that it may possess antioxidant properties, contributing to cellular protection against oxidative stress.

Metabolic Pathways

Research indicates that this compound is involved in several metabolic pathways. It is produced during the catabolism of branched-chain amino acids and participates in the synthesis of other metabolites.

PathwayDescription
Lipid MetabolismInvolved in the synthesis of fatty acids and energy production.
Amino Acid CatabolismActs as an intermediate in the breakdown of branched-chain amino acids.

Case Studies

  • Case Study on Yeast Fermentation :
    • A study conducted on Saccharomyces cerevisiae showed that this compound is a byproduct of fermentation processes, influencing flavor profiles in fermented products like beer and wine. The compound contributes to the characteristic aromas associated with these beverages.
  • Toxicological Assessment :
    • A toxicological evaluation revealed that at high concentrations (greater than 2000 mg/kg), this compound displayed mild behavioral effects in animal models but no significant structural toxicity in vital organs such as the liver or kidneys .

Antioxidant Activity

The antioxidant potential of this compound was assessed through various assays. It demonstrated significant free radical scavenging activity, which may help mitigate oxidative stress-related damage in cells.

Assay TypeResult (µM Trolox Equivalents)
DPPH Scavenging150 ± 10
ABTS Scavenging120 ± 15

Insecticidal Activity

Emerging research suggests that derivatives of this compound may exhibit insecticidal properties against mosquito larvae, highlighting its potential application in pest control strategies .

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